![molecular formula C11H11N3O2S B5881519 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and physiological effects:
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, the compound has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
実験室実験の利点と制限
One of the main advantages of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide in lab experiments is its diverse biological activities. The compound has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile tool for researchers. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide in lab experiments is its potential toxicity. The compound has been found to be toxic at high concentrations, and caution should be taken when handling it.
将来の方向性
There are several future directions for the research on 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide. One of the main directions is the development of more potent analogs of the compound. Several analogs of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide have been synthesized and tested for their biological activities, and some have shown promising results. Another direction is the investigation of the compound's mechanism of action. Further studies are needed to fully understand how the compound exerts its biological activities. Additionally, the compound's potential applications in drug discovery and agriculture should be explored. Overall, 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide is a promising compound with diverse biological activities, and further research is needed to fully realize its potential.
合成法
The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction yields 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide as a white crystalline solid.
科学的研究の応用
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound has been tested against several bacterial and fungal strains and has shown promising results. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, studies have shown that 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide can induce apoptosis in cancer cells and inhibit tumor growth.
特性
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c12-9(15)7-17-11-14-13-10(16-11)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDRHJUJVJOLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

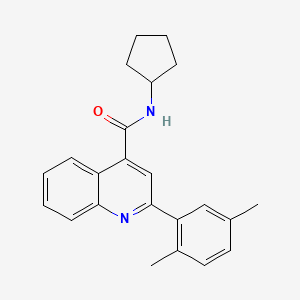

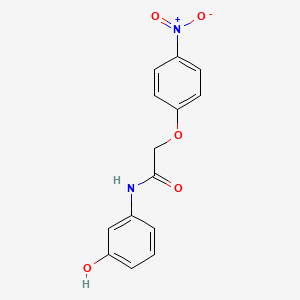
![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)

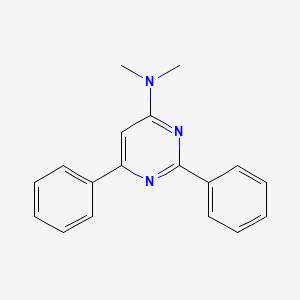

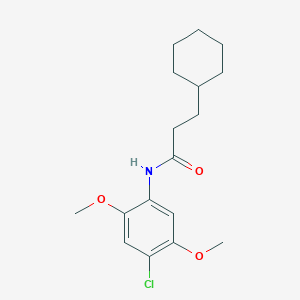
![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)

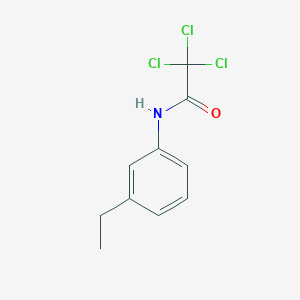
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5881549.png)